

A Technical Guide to the Reimer-Tiemann Reaction: Mechanism and Synthesis of Salicylaldehyde

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Compound of Interest

Compound Name: **Salicylaldehyde**

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Abstract

The Reimer-Tiemann reaction, a cornerstone of synthetic organic chemistry, provides a reliable method for the ortho-formylation of phenols, most notably in the conversion of phenol to **salicylaldehyde**.^{[1][2][3]} Discovered by Karl Reimer and Ferdinand Tiemann, this electrophilic aromatic substitution reaction utilizes chloroform (CHCl_3) and a strong base to generate a highly reactive dichlorocarbene intermediate.^{[2][4][5][6]} This guide offers an in-depth exploration of the reaction's intricate mechanism, a field-proven experimental protocol, and a discussion of the critical parameters that govern its efficiency and selectivity. By synthesizing detailed mechanistic insights with practical laboratory procedures, this document serves as a comprehensive resource for professionals engaged in the synthesis of aromatic aldehydes, which are crucial precursors in the pharmaceutical, fragrance, and dye industries.^{[1][7][8][9]}

The Core Mechanism: A Stepwise Dissection

The Reimer-Tiemann reaction is fundamentally an electrophilic aromatic substitution.^{[1][10]} Its successful execution hinges on the in-situ generation of dichlorocarbene ($:\text{CCl}_2$), an aggressive electrophile that attacks the electron-rich phenoxide ring. The mechanism can be logically broken down into three primary stages.

Stage 1: Generation of the Dichlorocarbene Electrophile

The reaction is initiated by the interaction between chloroform and a strong base, typically an aqueous solution of sodium or potassium hydroxide.[6][9]

- Deprotonation of Chloroform: The hydroxide ion (-OH) abstracts the acidic proton from chloroform, forming the trichloromethanide carbanion (-CCl_3).[4][5][6]
- Alpha-Elimination: This carbanion is unstable and rapidly undergoes alpha-elimination, expelling a chloride ion (Cl^-) to yield the neutral, yet highly electron-deficient, dichlorocarbene ($:\text{CCl}_2$).[2][4][10] This species is the principal reactive electrophile in the reaction.[2]

Stage 2: Phenoxide Formation and Electrophilic Attack

Concurrently, the phenolic substrate is activated by the basic medium.

- Phenol Deprotonation: The hydroxide base deprotonates the hydroxyl group of phenol, generating a phenoxide ion.[2][4][6]
- Nucleophilic Activation: The resulting negative charge on the oxygen atom is delocalized into the benzene ring, significantly increasing its nucleophilicity and rendering it susceptible to electrophilic attack.[2][4][6]
- Electrophilic Attack: The electron-rich phenoxide ring attacks the electron-deficient dichlorocarbene.[4][7] This attack is regioselective, preferentially occurring at the ortho position relative to the hydroxyl group.[1][7] This selectivity is attributed to a combination of the strong electron-donating effect of the $-\text{O}^-$ group activating the ortho and para positions and potential coordination between the sodium ion, the phenoxide oxygen, and the incoming dichlorocarbene, which favors proximity to the ortho position.[1]

Stage 3: Hydrolysis and Product Formation

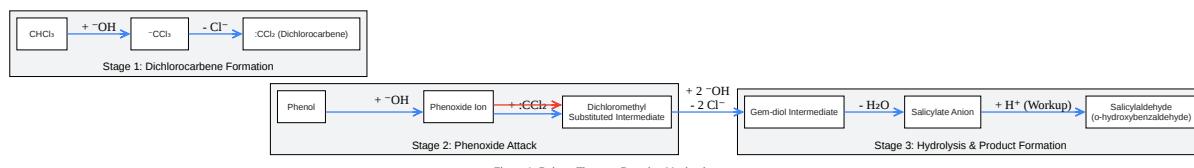
The final stage involves the conversion of the dichloromethyl group into the final aldehyde functionality.

- Intermediate Formation: The attack by the phenoxide on the dichlorocarbene results in the formation of a dichloromethyl-substituted phenol intermediate.[2][4]

- Basic Hydrolysis: This intermediate undergoes hydrolysis in the presence of the excess hydroxide base. The two chlorine atoms are replaced by hydroxyl groups, forming an unstable gem-diol.
- Dehydration and Tautomerization: The gem-diol intermediate readily loses a molecule of water to form the aldehyde.
- Acidification: A final acidic workup is required to neutralize the reaction mixture and protonate the phenoxide, yielding the final product, ortho-hydroxybenzaldehyde (**salicylaldehyde**).^[3] ^[4]

Mechanistic Diagram

The following diagram illustrates the complete mechanistic pathway of the Reimer-Tiemann reaction.



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Caption: Figure 1: Stepwise mechanism of the Reimer-Tiemann reaction.

Experimental Protocol: Synthesis of Salicylaldehyde

This protocol outlines a standard laboratory procedure for the synthesis of **salicylaldehyde** from phenol. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Reagents and Equipment:

Reagent/Equipment	Quantity/Specification
Phenol	18.8 g
Sodium Hydroxide (NaOH)	60 g
Chloroform (CHCl ₃)	30 mL
Deionized Water	80 mL
Hydrochloric Acid (HCl)	Concentrated, as needed for acidification
Round-bottom flask	500 mL
Reflux condenser	
Dropping funnel	
Heating mantle	
Magnetic stirrer and stir bar	
Steam distillation apparatus	
Separatory funnel	
Beakers, Erlenmeyer flasks	

Procedure:

- Setup: Assemble a 500 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Place the flask in a heating mantle.
- Base and Phenol Addition: In the flask, dissolve 60 g of sodium hydroxide in 80 mL of deionized water. Once dissolved and cooled slightly, add 18.8 g of phenol. Stir the mixture until the phenol fully dissolves.
- Heating: Gently heat the mixture to 60-65°C using the heating mantle.[\[11\]](#)
- Chloroform Addition: Add 30 mL of chloroform to the dropping funnel. Add the chloroform dropwise to the reaction mixture over approximately 30-60 minutes while maintaining the

temperature at 60-65°C.[11] The reaction is exothermic, so careful control of the addition rate is crucial to prevent overheating.[4]

- Reflux: After the chloroform addition is complete, continue to heat and stir the mixture under reflux for an additional 60-90 minutes to ensure the reaction goes to completion.
- Workup - Chloroform Removal: Remove the heating mantle and allow the mixture to cool. Arrange for simple distillation to remove the excess chloroform.
- Workup - Acidification: Cool the remaining dark reaction mixture in an ice bath. Carefully acidify the mixture by slowly adding concentrated hydrochloric acid until it is strongly acidic (test with pH paper).
- Purification - Steam Distillation: Subject the acidified mixture to steam distillation. **Salicylaldehyde**, being steam-volatile, will co-distill with water. The unreacted phenol and the para-isomer will also distill to some extent.
- Extraction: Collect the distillate, which will appear as a milky emulsion. Transfer the distillate to a separatory funnel and extract the **salicylaldehyde** using a suitable organic solvent (e.g., diethyl ether or dichloromethane).
- Drying and Evaporation: Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield crude **salicylaldehyde**. Further purification can be achieved via fractional distillation.

Experimental Workflow Diagram

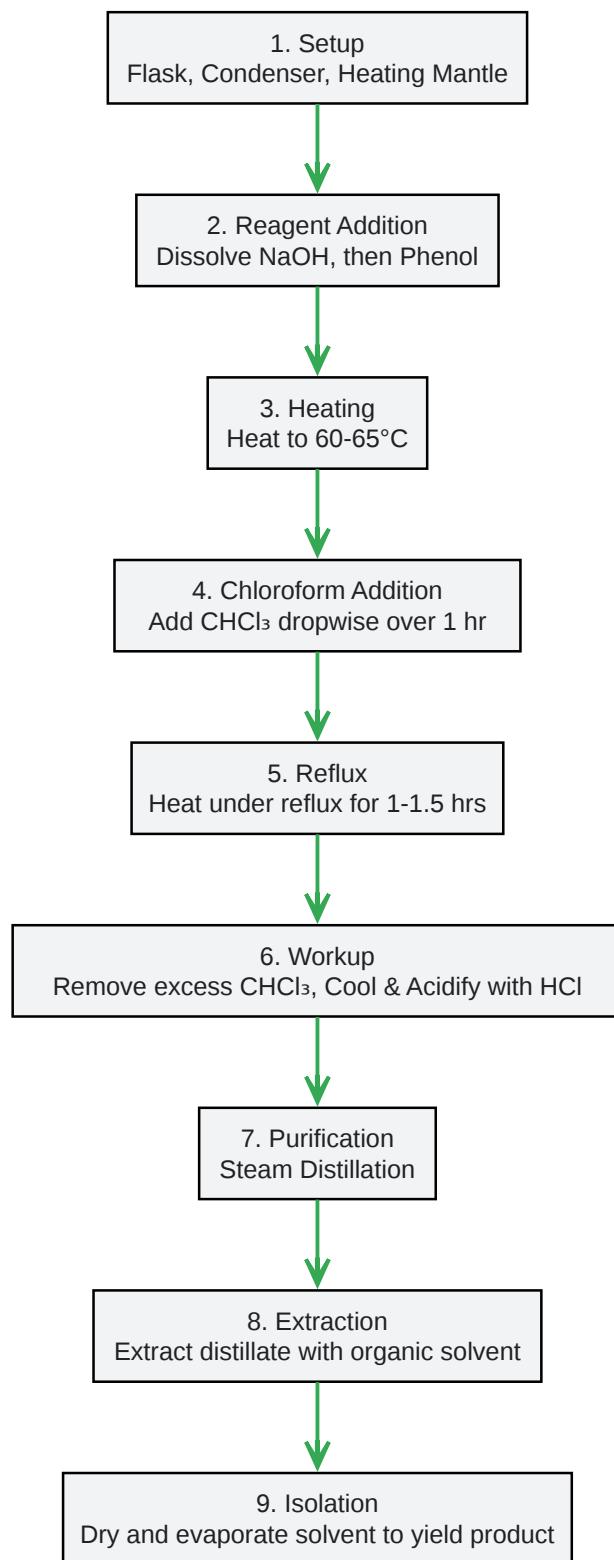


Figure 2: Experimental Workflow for Salicylaldehyde Synthesis

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Caption: Figure 2: A generalized workflow for the synthesis of **salicylaldehyde**.

Key Reaction Parameters and Considerations

The yield and selectivity of the Reimer-Tiemann reaction are sensitive to several factors.

Parameter	Influence on Reaction	Causality & Field Insights
Solvent System	Critical for reactant interaction	NaOH is insoluble in CHCl_3 , necessitating a biphasic system.[2][4] Vigorous stirring, phase-transfer catalysts (e.g., quaternary ammonium salts), or emulsifying agents (e.g., 1,4-dioxane) are employed to increase the interfacial area and enhance reaction rates.[4] [5] Anhydrous, non-aqueous systems have also been developed to improve ortho-selectivity.[12]
Temperature	Controls reaction rate and exotherm	The reaction requires initial heating to proceed.[4][6] However, it can become highly exothermic once initiated.[4] Inadequate temperature control can lead to thermal runaway and reduced yields due to side reactions.
Base Concentration	Affects carbene and phenoxide formation	A high concentration of a strong base is essential for the efficient deprotonation of both chloroform and phenol.[10]
Substrate Structure	Determines reactivity and product distribution	Electron-donating groups on the phenol ring generally favor ortho-formylation.[7] If both ortho positions are blocked, formylation will occur at the para position.[6][9] Electron-withdrawing groups can decrease reactivity.[7]

Side Products	Reduces yield of desired product	The primary side product is typically the para-isomer, p-hydroxybenzaldehyde. [5] Other byproducts, known as abnormal Reimer-Tiemann products, can include dichloromethyl-substituted cyclohexadienones, especially with substituted phenols. [13] [14]
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Scope and Variations

The utility of the Reimer-Tiemann reaction extends beyond the synthesis of **salicylaldehyde**.

- Other Phenolic Substrates: The reaction is effective for other hydroxy-aromatic compounds, such as naphthols.[\[2\]](#)[\[5\]](#)[\[6\]](#)
- Heterocyclic Compounds: Electron-rich heterocycles like pyrroles and indoles also undergo the reaction.[\[2\]](#)[\[4\]](#) However, with pyrroles, ring-expansion to form 3-chloropyridines can occur, a process known as the Ciamician-Dennstedt rearrangement.[\[10\]](#)[\[13\]](#)
- Reaction Variation: A significant variation involves substituting chloroform with carbon tetrachloride (CCl_4). This modification leads to the formation of a carboxylic acid group instead of an aldehyde, converting phenol into salicylic acid.[\[2\]](#)[\[5\]](#)

Despite its utility, the reaction has limitations. Substrates containing functional groups that can react with dichlorocarbene, such as alkenes (forming dichlorocyclopropanes) or amines (forming isocyanides), may be unsuitable.[\[2\]](#)[\[15\]](#) Furthermore, the strongly basic and high-temperature conditions are not tolerated by all molecules.[\[2\]](#)

Conclusion

The Reimer-Tiemann reaction remains an indispensable tool in organic synthesis for the ortho-formylation of phenols. Its mechanism, centered on the generation and reaction of dichlorocarbene, is a classic example of electrophilic aromatic substitution. While challenges

such as modest yields, the formation of side products, and harsh reaction conditions exist, a thorough understanding of the underlying mechanism and careful control of experimental parameters allow for its effective application. The resulting **salicylaldehyde** and its derivatives are invaluable building blocks in the development of pharmaceuticals, agrochemicals, dyes, and fragrances, cementing the enduring importance of this classic named reaction in modern chemistry.[1][8]

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